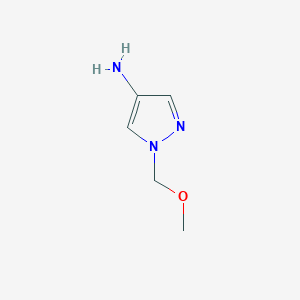

1-(methoxymethyl)-1H-pyrazol-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-9-4-8-3-5(6)2-7-8/h2-3H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBJLZRVWQFOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426899 | |

| Record name | 1-(methoxymethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-80-6 | |

| Record name | 1-(methoxymethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methoxymethyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Context and Significance of 1 Methoxymethyl 1h Pyrazol 4 Amine in Contemporary Chemical Research

The Role of Pyrazole (B372694) Derivatives as Core Heterocyclic Scaffolds in Advanced Organic Synthesis

Pyrazole and its derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.com This structural motif is of paramount importance in organic and medicinal chemistry, serving as a core scaffold for a multitude of functional molecules. nih.govmdpi.com The pyrazole ring is a key component in numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties. nih.govnih.govglobalresearchonline.net

The utility of pyrazoles in advanced organic synthesis stems from their versatile reactivity and their ability to act as bioisosteres for other functional groups, enhancing pharmacological profiles. They are crucial intermediates and building blocks for the creation of pharmaceuticals, agrochemicals, and dyes. globalresearchonline.net The presence of the pyrazole nucleus in diverse therapeutic agents has cemented its status as a pharmacologically important scaffold, attracting significant attention from researchers for both chemical and biological studies. mdpi.comnih.gov The development of novel and efficient synthetic methods for creating structurally diverse pyrazole derivatives remains an active and important area of organic chemistry. mdpi.com

Structural Characteristics and Unique Reactivity Potential of 1-(methoxymethyl)-1H-pyrazol-4-amine

While specific experimental data for this compound is not extensively published, its structural characteristics and reactivity can be inferred from its constituent parts: the 4-aminopyrazole core and the N-methoxymethyl (MOM) group.

The core is a 1H-pyrazol-4-amine. The pyrazole ring is aromatic, and the amino group at the C4 position significantly influences its electronic properties and reactivity. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the 4-position; however, with this position occupied by an amino group, the ring's reactivity towards further substitution is altered. globalresearchonline.net The exocyclic amino group is a key functional handle, allowing for a wide range of subsequent chemical modifications, such as acylation, alkylation, and participation in condensation reactions. researchgate.netarkat-usa.org

The methoxymethyl (MOM) group attached to the N1 position of the pyrazole ring is a well-known protecting group in organic synthesis. total-synthesis.comwikipedia.org It serves to mask the N-H functionality of the pyrazole, preventing unwanted side reactions during multi-step synthetic sequences. The MOM group is classified as an acetal (B89532) and is characterized by its stability across a range of pH levels (typically 4 to 12) and its inertness towards many oxidizing agents, reducing agents, and nucleophiles. adichemistry.com This stability allows for selective reactions at other sites of the molecule. Crucially, the MOM group can be readily removed under acidic conditions, regenerating the N-H bond when desired. wikipedia.orgadichemistry.com

The unique potential of this compound, therefore, lies in this combination: a reactive amino group poised for synthetic elaboration and a protected nitrogen that ensures regiochemical control during synthesis. This makes it an ideal intermediate for constructing complex, substituted pyrazoles intended for biological screening.

Below is a table of physicochemical properties for the closely related compound, 1-methyl-1H-pyrazol-4-amine, to provide an approximate chemical context.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H7N3 | nih.govsigmaaldrich.comscbt.com |

| Molecular Weight | 97.12 g/mol | nih.govsigmaaldrich.comscbt.com |

| CAS Number | 69843-13-6 | nih.govscbt.com |

| Physical Form | Liquid | sigmaaldrich.com |

| XLogP3-AA (Predicted) | -0.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Historical Development of Substituted Pyrazole Chemistry and its Trajectory

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first introduced by the German chemist Ludwig Knorr in 1883. nih.gov This discovery marked the beginning of extensive investigations into this class of compounds. The initial syntheses of the pyrazole ring laid the groundwork for what would become a vast and diverse field of heterocyclic chemistry.

One of the most classical and enduring methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. This method, along with variations involving precursors like α,β-unsaturated ketones and nitriles, became a cornerstone for producing a wide array of substituted pyrazoles. arkat-usa.orgchim.it

Over the decades, the trajectory of pyrazole chemistry has been driven by the discovery of their significant biological activities. The development of pyrazolone-based drugs like Antipyrine, synthesized by Knorr, as an analgesic and antipyretic agent, showcased the therapeutic potential of this scaffold early on. nih.gov This spurred further research, leading to the discovery of numerous other pyrazole-containing drugs. The ongoing evolution of synthetic methodologies, including the use of modern catalytic systems and multi-component reactions, continues to expand the accessible chemical space of pyrazole derivatives, allowing for the creation of increasingly complex and finely-tuned molecules for specific applications. chim.it

Overview of Current Research Trends and Unaddressed Challenges in Pyrazole Research Focused on this compound

Current research involving pyrazole derivatives is heavily focused on medicinal chemistry, particularly in the development of targeted therapeutics. nih.govnih.gov Aminopyrazoles, in particular, are recognized as valuable frameworks for constructing ligands for enzymes and receptors. nih.gov A significant trend is the design and synthesis of pyrazole-based kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. nih.gov For example, N-(1H-pyrazol-4-yl)carboxamide scaffolds have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory signaling pathways. nih.gov

In this context, this compound serves as a strategic intermediate. Its primary role in contemporary research is as a functionalized building block for the multi-step synthesis of complex, biologically active molecules. The MOM group allows chemists to perform reactions on other parts of a larger molecule without affecting the pyrazole nitrogen, which can be deprotected in a later step to yield the final target compound or another intermediate.

The unaddressed challenges in this area revolve around synthetic efficiency and selectivity. Key challenges include:

Regioselective Synthesis: Developing methods to synthesize specific substitution patterns on the pyrazole ring remains a critical challenge. The synthesis of a 1,4-disubstituted pyrazole like the target compound requires careful selection of starting materials and reaction conditions to avoid the formation of unwanted isomers.

Sustainable Methods: There is a continuous need for more environmentally friendly and efficient synthetic routes. This includes developing catalytic methods that reduce waste and avoid harsh reagents. frontiersin.org

Functionalization: While the 4-amino group provides a useful point for diversification, developing selective methods to functionalize other positions on the pyrazole ring in the presence of the amine and MOM-protected nitrogen can be complex.

Synthetic Methodologies and Strategic Approaches for 1 Methoxymethyl 1h Pyrazol 4 Amine

Retrosynthetic Analysis and Identification of Key Starting Materials and Intermediates for 1-(methoxymethyl)-1H-pyrazol-4-amine

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, readily available precursors. For this compound, several strategic disconnections can be envisioned, leading to various potential synthetic pathways.

The primary disconnections are:

C4–N Bond: Cleavage of the amine bond at the C4 position suggests a late-stage introduction of the amino group. This points to a key intermediate such as a 1-(methoxymethyl)-4-nitro-1H-pyrazole or a 1-(methoxymethyl)-4-halo-1H-pyrazole. The amino group can be formed via reduction of the nitro group or through amination of the halogenated precursor.

N1–C (MOM) Bond: Disconnecting the methoxymethyl (MOM) group from the pyrazole (B372694) nitrogen leads to the intermediate 4-amino-1H-pyrazole (or a protected version). This intermediate would then be N-alkylated with a suitable methoxymethylating agent. This approach requires careful consideration of the regioselectivity of the N-alkylation, as pyrazoles can exist as tautomers, potentially leading to substitution at either the N1 or N2 position. mdpi.com

Pyrazole Ring Scaffolding: A more fundamental disconnection involves breaking the pyrazole ring itself. This typically leads to a 1,3-difunctional precursor and a hydrazine (B178648) derivative. nih.govmdpi.com Given the N1-substituent, this could involve either methoxymethylhydrazine as a starting material or the use of unsubstituted hydrazine followed by the introduction of the MOM group.

These disconnections highlight several key starting materials and intermediates that form the basis of potential synthetic routes.

Interactive Table: Key Intermediates and Potential Starting Materials

| Intermediate/Precursor | Role in Synthesis | Potential Starting Material(s) |

|---|---|---|

| 1-(methoxymethyl)-4-nitro-1H-pyrazole | Precursor for C4-amination via reduction | 4-nitro-1H-pyrazole, Chloromethyl methyl ether |

| 4-amino-1H-pyrazole | Precursor for N1-methoxymethylation | (Formylamino)malononitrile, Hydrazine |

| Methoxymethylhydrazine | Direct source for N1-substituted pyrazole ring formation | Hydrazine, Formaldehyde, Methanol |

| 3-Oxopropanenitrile or equivalent | Three-carbon backbone for pyrazole ring construction | Acetonitrile, Ethyl formate |

Classical and Modern Approaches for the Construction of the Pyrazole Ring System

The formation of the pyrazole core is the pivotal step in the synthesis. Both classical and modern methodologies can be adapted to construct the required 4-functionalized pyrazole scaffold.

Classical Methods:

Knorr Pyrazole Synthesis: This is the most prevalent method, involving the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. nih.govmdpi.comwikipedia.org To obtain a 4-amino pyrazole precursor, a β-ketonitrile such as 2-formyl-3-oxopropanenitrile could be reacted with hydrazine.

Reaction with α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines also yields pyrazoles, typically after an oxidation step of the intermediate pyrazoline. nih.govpharmaguideline.com

1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne. While powerful, the synthesis of the required substituted precursors can be complex. nih.gov

Modern Approaches: Modern synthetic chemistry emphasizes efficiency, sustainability, and operational simplicity.

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, minimizing waste and intermediate isolation steps. nih.govthieme-connect.com

Green Chemistry Protocols: There is a significant shift towards using environmentally benign solvents like water, or performing reactions under solvent-free conditions. thieme-connect.comtandfonline.com The use of recyclable catalysts, such as polymer-supported acids or metal oxides, also aligns with sustainable practices. nih.govthieme-connect.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating. mdpi.com

Interactive Table: Comparison of Pyrazole Synthesis Methods

| Method | Typical Reactants | Advantages | Challenges |

|---|---|---|---|

| Knorr Synthesis | 1,3-Diketone + Hydrazine | Versatile, high-yielding, widely applicable. nih.gov | Potential for regioisomeric mixtures with unsymmetrical diketones. mdpi.com |

| Multicomponent Reactions | Aldehyde, Active Methylene Compound, Hydrazine | High atom economy, operational simplicity. thieme-connect.com | Optimization can be complex. |

| Green Protocols | Varies (often uses water as solvent) | Environmentally friendly, reduced hazardous waste. nih.govcitedrive.com | Substrate solubility can be an issue in aqueous media. |

Introduction and Functional Group Manipulation of the Methoxymethyl Moiety

The methoxymethyl (MOM) group serves as a common protecting group for N-H functionalities in heterocyclic compounds. Its introduction must be strategically planned to ensure correct regioselectivity and compatibility with other functional groups.

The MOM group is typically installed by reacting an N-H pyrazole with a methoxymethylating agent. wikipedia.org

Using Chloromethyl methyl ether (MOM-Cl): The most common method involves the deprotonation of the pyrazole N-H with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or sodium hydride, followed by quenching with MOM-Cl. wikipedia.org

Using Dimethoxymethane (B151124): An alternative, often safer, method uses dimethoxymethane under acidic conditions.

A critical consideration is the regioselectivity of N-alkylation on the pyrazole ring. For a 4-substituted pyrazole, alkylation can occur at either N1 or N2. The outcome is influenced by steric hindrance, electronic effects of the existing substituents, and the reaction conditions (e.g., solvent, counter-ion). mdpi.com Generally, for pyrazoles with small substituents, a mixture of N1 and N2 isomers is often obtained, necessitating chromatographic separation. An alternative strategy that circumvents this issue is to use methoxymethylhydrazine directly in the pyrazole ring formation step, which unequivocally establishes the N1-substituent.

Regioselective Amination Strategies at the C4 Position of the Pyrazole Ring

Introducing an amino group regioselectively at the C4 position is a crucial transformation. The C4 position of the pyrazole ring is electron-rich and thus amenable to electrophilic substitution. mdpi.compharmaguideline.com

Nitration Followed by Reduction: This is arguably the most reliable and widely used two-step method.

Step 1: Electrophilic Nitration. The 1-(methoxymethyl)-1H-pyrazole intermediate is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to install a nitro group at the C4 position.

Step 2: Reduction. The resulting 4-nitropyrazole is then reduced to the 4-aminopyrazole. A variety of reducing conditions can be employed, including catalytic hydrogenation (e.g., H₂, Pd/C, or Pt/C) or chemical reduction (e.g., SnCl₂, Zn/HCl). researchgate.netgoogle.com Catalytic methods are often preferred for their cleaner reaction profiles and higher yields.

Halogenation Followed by Amination:

Step 1: Electrophilic Halogenation. The pyrazole C4-position can be selectively halogenated using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). enamine.net

Step 2: Nucleophilic Substitution or Cross-Coupling. The C4-halo intermediate can then be converted to the amine. While direct nucleophilic aromatic substitution is difficult, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient route using an ammonia (B1221849) surrogate or a protected amine. nih.gov

Interactive Table: Comparison of C4-Amination Strategies

| Strategy | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Nitration-Reduction | HNO₃/H₂SO₄; H₂/Pd/C | Reliable, high-yielding, well-established methodology. google.com | Requires harsh acidic conditions for nitration; handling of nitro compounds. |

| Halogenation-Amination | NBS; Pd catalyst, Amine source | Milder conditions for halogenation; versatile for introducing diverse amines. enamine.netnih.gov | Requires expensive palladium catalysts; optimization of coupling can be needed. |

Development of Novel and Sustainable Synthetic Routes for this compound

Modern synthetic efforts aim to develop routes that are not only efficient but also environmentally sustainable. For this compound, a sustainable approach would prioritize atom economy, minimize the use of hazardous materials, and reduce the number of synthetic steps. nih.govtandfonline.com

A potential "green" synthetic route could involve a one-pot, multicomponent reaction. For instance, a reaction between a β-ketonitrile, methoxymethylhydrazine, and an in-situ generated ammonia equivalent could potentially form the target compound or a close precursor in a single operation. organic-chemistry.org

Example of a Proposed Sustainable Route:

Step 1 (Pyrazole Formation): A cyclocondensation reaction between 3-ethoxy-2-nitroacrylonitrile and methoxymethylhydrazine in an environmentally benign solvent such as ethanol (B145695) or water. This would directly form the 1-(methoxymethyl)-4-nitro-1H-pyrazole-5-carbonitrile intermediate.

Step 2 (Decarboxylation/Reduction): A subsequent one-pot catalytic hydrogenation step could achieve both the removal of the nitrile group (if present) and the reduction of the nitro group to the desired amine, using a catalyst like Pd/C under a hydrogen atmosphere.

This streamlined approach would reduce the number of isolation and purification steps, save on solvent usage, and avoid harsh nitrating acids, representing a significant improvement over more traditional linear syntheses.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of all parameters to ensure safety, cost-effectiveness, and reproducibility.

Key areas for optimization include:

Reagent Selection: For scale-up, the use of highly toxic and carcinogenic reagents like chloromethyl methyl ether should be avoided. wikipedia.org Safer alternatives such as dimethoxymethane would be evaluated. The cost and availability of all starting materials are also critical factors.

Solvent Choice: Solvents are a major contributor to chemical waste. Optimization would focus on minimizing solvent volume, using recyclable solvents, or developing solvent-free reaction conditions. tandfonline.commdpi.com

Reaction Parameters: A Design of Experiments (DoE) approach can be used to systematically study the effects of temperature, concentration, catalyst loading, and reaction time on the yield and purity of the product. This allows for the identification of robust operating conditions that consistently deliver high-quality material.

Purification Method: Chromatographic purification is generally not feasible for large-scale production. The process should be optimized to yield a crude product that can be purified by crystallization or extraction, which are more scalable and cost-effective methods. researchgate.net

Interactive Table: Hypothetical Optimization of the Nitro Group Reduction Step

| Parameter | Initial Condition | Optimized Condition | Rationale for Change |

|---|---|---|---|

| Catalyst | 10 mol% Pd/C | 1 mol% Pt/C | Higher activity and selectivity at lower loading, reducing cost. google.com |

| Hydrogen Pressure | 50 psi | 15 psi (1 atm) | Improved safety, avoids need for specialized high-pressure reactors. |

| Solvent | Methanol | Ethyl Acetate | Reduced toxicity, easier removal and recovery. |

| Temperature | 60 °C | 25 °C (Room Temp) | Energy savings, improved safety profile, reduced byproduct formation. |

| Work-up | Chromatography | Filtration and Crystallization | Enables large-scale purification and high product purity. |

Reactivity, Reaction Mechanisms, and Chemical Transformations of 1 Methoxymethyl 1h Pyrazol 4 Amine

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Core in 1-(methoxymethyl)-1H-pyrazol-4-amine

The pyrazole ring is an aromatic heterocycle characterized by its resistance to strong oxidizing agents and its propensity to undergo electrophilic substitution. globalresearchonline.net The reactivity of the pyrazole core in this compound is significantly influenced by its substituents. The primary amine (-NH₂) at the C4 position is a strong electron-donating group, which activates the ring towards electrophilic attack. Conversely, the two ring nitrogen atoms are electron-withdrawing, which deactivates the adjacent carbon atoms (C3 and C5).

The net effect is that electrophilic aromatic substitution is strongly directed to the C5 position, which is ortho to the activating amino group. The N1-methoxymethyl group has a modest electronic influence but sterically hinders the C5 position to some extent.

Common electrophilic substitution reactions applicable to this scaffold include:

Halogenation: The pyrazole ring can be readily halogenated. globalresearchonline.net For this compound, reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the corresponding 5-halo-1-(methoxymethyl)-1H-pyrazol-4-amine derivatives. mdpi.comnih.gov

Nitration: Direct nitration of pyrazole typically occurs at the C4 position. globalresearchonline.net However, with the C4 position blocked, nitration of this substrate under acidic conditions would likely be directed to the C5 position, though the reaction may require careful control to avoid side reactions involving the amine.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the pyrazole ring, typically at the C4 position. globalresearchonline.net For the title compound, this reaction would likely target the C5 position.

Nucleophilic attack on the unsubstituted pyrazole ring is generally difficult due to its electron-rich nature. However, the presence of strong electron-withdrawing groups or conversion to a pyrazolium (B1228807) cation can facilitate nucleophilic substitution. For this compound, nucleophilic aromatic substitution is not a typical reaction pathway unless the ring is further modified, for instance, by introducing a good leaving group at the C5 position.

Transformations Involving the Primary Amine Functionality: Acylation, Alkylation, and Arylation Reactions

The primary amine at the C4 position is a key site for functionalization, behaving as a typical nucleophile.

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for introducing a wide range of functional groups. globalresearchonline.net

Alkylation: N-alkylation of the 4-amino group can be achieved using alkyl halides. This reaction may lead to a mixture of mono- and di-alkylated products and requires controlled conditions to achieve selectivity. Reductive amination, involving the condensation with an aldehyde or ketone followed by reduction, provides a more controlled method for mono-alkylation. mdpi.com

Arylation: The introduction of aryl or heteroaryl substituents on the 4-amino group is effectively accomplished via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction involves coupling the 4-aminopyrazole with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method has been successfully applied to the C4 amination of other pyrazole systems. nih.govacs.org

| Transformation | Reagents & Conditions | Product Type |

| Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | N-(1-(methoxymethyl)-1H-pyrazol-4-yl)amide |

| Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | 4-(Alkylamino) or 4-(Dialkylamino)pyrazole |

| Arylation | Aryl halide (Ar-X), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 4-(Arylamino)pyrazole |

Chemical Stability and Deprotection Strategies for the Methoxymethyl Group

The methoxymethyl (MOM) group is employed as a protecting group for the N-H of the pyrazole ring. Its stability and removal are critical aspects of its synthetic utility.

Stability: The MOM ether is generally stable under a variety of conditions, including those that are neutral, basic, and weakly acidic. It is also stable to many oxidizing and reducing agents and organometallic reagents. fiveable.meorganic-chemistry.org However, it can be labile to strong Lewis acids and protic acids, and care must be taken during purification, as acidic silica (B1680970) gel can sometimes cause premature deprotection. reddit.com

Deprotection: The removal of the MOM group is typically achieved under acidic conditions. A variety of reagents and methods can be employed, allowing for deprotection under mild to moderate conditions. The choice of reagent can be tailored to the sensitivity of other functional groups present in the molecule. wikipedia.org

| Reagent/Method | Conditions | Reference(s) |

| Hydrochloric Acid (HCl) in Dioxane or Methanol | 25°C to reflux | openlabnotebooks.orgresearchgate.net |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ or neat, 0°C to room temperature | clockss.org |

| Zinc Bromide (ZnBr₂) / n-PrSH | CH₂Cl₂, <10 minutes | researchgate.net |

| Carbon Tetrabromide (CBr₄) | iPrOH, reflux | researchgate.net |

| Other Lewis or Brønsted Acids | Various solvents and temperatures | wikipedia.org |

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Substrate

While the amino group itself can act as a nucleophile in Buchwald-Hartwig reactions, the pyrazole core of this compound can be functionalized to participate in a variety of metal-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds. This typically requires the introduction of a halide (e.g., Br, I) or a triflate group, most commonly at the C5 position, through electrophilic halogenation. The resulting halo-aminopyrazole is a valuable substrate for reactions such as:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the halo-aminopyrazole with a boronic acid or ester to form a C-C bond, introducing aryl, heteroaryl, or vinyl substituents. rsc.orgresearchgate.netnih.gov This is a robust and widely used method for elaborating the pyrazole scaffold.

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of the halo-aminopyrazole with a terminal alkyne, providing a direct route to 5-alkynyl-substituted aminopyrazoles. beilstein-journals.orgmdpi.com

Heck-Mizoroki Reaction: This palladium-catalyzed reaction forms a C-C bond by coupling the halo-aminopyrazole with an alkene. nih.gov

Buchwald-Hartwig Amination: If a halogen is present on the pyrazole ring (e.g., at C5), the compound can serve as the electrophilic partner, coupling with a different primary or secondary amine to generate diaminopyrazole derivatives. nih.govacs.org

Cycloaddition Reactions and Annulation Pathways Involving the Pyrazole System

The pyrazole ring, despite its aromaticity, can participate in cycloaddition and annulation reactions to construct fused polycyclic systems. These transformations often require metal catalysis or specific reaction conditions to overcome the aromatic stabilization energy.

[3+2] Cycloaddition: Pyrazoles can be synthesized via 1,3-dipolar cycloaddition reactions, and the pyrazole ring itself can participate in further transformations. nih.govrsc.orgorganic-chemistry.org For instance, annulation processes between pyrazolones and other reagents can lead to novel spiroketals. rsc.org

[5+2] Annulation: Palladium-catalyzed [5+2] rollover annulation reactions have been reported for 1-substituted pyrazoles with alkynes. acs.orgnih.gov In this process, the pyrazole acts as the five-atom component, leading to the formation of fused seven-membered rings, such as pyrazolo-2-benzazepines. It is conceivable that this compound could undergo similar C-H activation and annulation pathways.

Cascade Reactions: Rhodium-catalyzed cascade reactions involving pyrazole annulation and subsequent benzannulation have been developed, allowing for the rapid construction of complex N-aryl pyrazoles from simple precursors. rsc.org

These reactions highlight the potential of the pyrazole core within this compound to serve as a scaffold for building more complex, three-dimensional molecular architectures.

Oxidation and Reduction Chemistry of this compound and its Derivatives

Oxidation: The pyrazole ring is generally stable towards oxidation. globalresearchonline.net The primary target for oxidation in this compound is the 4-amino group. Oxidative dehydrogenative coupling of aminopyrazoles can lead to the formation of azo compounds (N=N linkage). For example, the oxidation of pyrazol-5-amines has been shown to produce azopyrrole derivatives using oxidants like N-bromosuccinimide (NBS) or copper catalysts. nih.govacs.org It is plausible that the 4-amino group of the title compound could undergo similar intermolecular N-N coupling under appropriate oxidative conditions. Furthermore, under specific conditions, oxidative ring-opening of aminopyrazoles can occur to yield functionalized acyclic products. researchgate.net

Reduction: The pyrazole ring is highly resistant to chemical reduction but can be hydrogenated under forcing catalytic conditions (e.g., high pressure H₂, metal catalyst) to first yield a pyrazoline and subsequently a pyrazolidine. globalresearchonline.net A more facile reduction has been observed in fused pyrazole systems, where NaBH₄ was used to reduce the pyrazole ring to a tetrahydro-pyrazole derivative. nih.gov Another potential transformation involves the conversion of the 4-amino group into a diazonium salt, which can then be reduced to replace the amino group with hydrogen. researchgate.net

Derivatization and Structure Activity Relationship Sar Studies of 1 Methoxymethyl 1h Pyrazol 4 Amine Analogs

Rational Design Principles for Modulating the Reactivity and Applications of Pyrazole (B372694) Scaffolds

The rational design of analogs based on the 1-(methoxymethyl)-1H-pyrazol-4-amine scaffold is guided by the intrinsic electronic properties of the pyrazole ring and the nature of its substituents. The pyrazole ring is an electron-rich aromatic system with two adjacent nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). In the target scaffold, the N1 position is substituted with a methoxymethyl group, which locks the tautomeric form and influences the electronic distribution within the ring.

Key design principles include:

Modulation of Basicity and Nucleophilicity: The C4-amino group is a key site for interaction with biological targets, often acting as a hydrogen bond donor. Its basicity and nucleophilicity can be modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) elsewhere on the pyrazole ring. For instance, EWGs at the C3 or C5 positions decrease the electron density on the ring and, consequently, the basicity of the C4-amine.

Vectorial Orientation of Substituents: The fixed N1-substitution provides a defined three-dimensional structure. Derivatization at the C3, C5, and C4-amino positions allows for the precise placement of functional groups in space to optimize interactions with specific binding pockets in enzymes or receptors. In the design of Janus kinase (JAK) inhibitors, for example, the 4-aminopyrazole core acts as a hinge-binding motif, and modifications are designed to extend into other regions of the ATP-binding site nih.gov.

Exploiting Tautomeric and Isomeric Forms: While the N1-methoxymethyl group prevents tautomerism of the parent scaffold, the synthesis of positional isomers (e.g., 3-amino or 5-amino analogs) is a critical design strategy. Different isomers exhibit distinct biological profiles; for instance, 5-aminopyrazoles have been extensively studied as kinase inhibitors, while 4-aminopyrazoles have shown promise as anticonvulsant agents mdpi.com.

Improving Physicochemical Properties: Modifications to the scaffold are often aimed at enhancing drug-like properties. The methoxymethyl group at N1, for example, can improve solubility compared to a simple alkyl group. Further derivatization can be used to optimize lipophilicity (LogP), polar surface area (TPSA), and metabolic stability.

Systematic Derivatization Strategies at the Pyrazole Nitrogen, Carbon Positions, and the Amine Functionality

Systematic derivatization of the this compound scaffold can be achieved by targeting its three main functional regions.

Amine Functionality (C4-NH2): The primary amino group is the most accessible site for derivatization.

Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) yields a diverse range of amides and sulfonamides. This strategy is widely used to introduce substituents that can form additional interactions with biological targets mdpi.com.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with sodium borohydride) provides secondary or tertiary amines, introducing new alkyl or aryl groups mdpi.com.

Nucleophilic Aromatic Substitution (SNAr): The amino group can act as a nucleophile, displacing leaving groups on activated aromatic or heteroaromatic rings, such as dichloropyrimidines, to form more complex structures nih.gov.

Pyrazole Carbon Positions (C3 and C5):

Halogenation: The C3 and C5 positions can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated intermediates are versatile handles for subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: Suzuki, Sonogashira, and Buchwald-Hartwig reactions on the halogenated pyrazole core allow for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents at the C3 and C5 positions, significantly expanding the chemical space.

Pyrazole Nitrogen (N1):

While the N1 position is already occupied by a methoxymethyl group, analogs can be synthesized by varying this substituent. The synthesis typically starts with 4-nitropyrazole, which undergoes N-alkylation. The choice of alkylating agent (e.g., different chloromethyl ethers or other alkyl halides) and reaction conditions can direct the substitution to the desired N1 position, often with high regioselectivity acs.orgacs.org. Subsequent reduction of the nitro group yields the corresponding 4-amino derivative.

Impact of Substituent Effects on the Electronic and Steric Properties of this compound Derivatives

The introduction of substituents at various positions on the this compound scaffold has a profound impact on its electronic and steric properties, which in turn dictates its reactivity and biological activity. These effects are primarily governed by induction and resonance libretexts.orgopenstax.org.

Electronic Effects: The amino group at the C4 position is an electron-donating group (+M effect), which increases the electron density of the pyrazole ring. Conversely, attaching an electron-withdrawing group (EWG), such as a nitro (-M, -I effect) or cyano (-M, -I effect) group, at the C3 or C5 position significantly alters the electronic landscape.

Reactivity: EWGs at C3/C5 decrease the nucleophilicity of the C4-amino group and the pyridine-like N2 atom, making them less reactive towards electrophiles.

Aromaticity and Delocalization: Quantum-chemical studies have shown that the effect of substituents on pyrazole aromaticity is position-dependent. In most heterocycles, EDGs hinder cyclic delocalization. However, for 4-substituted pyrazoles, the opposite trend is often observed rsc.org.

Acidity/Basicity: The pKa of the scaffold is highly sensitive to substituents. EWGs generally increase the acidity of the N-H proton in the parent pyrazole and decrease the basicity of the nitrogen atoms and the exocyclic amine nih.gov.

Steric Effects: The size and conformation of substituents play a crucial role in determining how a derivative fits into a biological target's binding site.

Bulky groups at the C3 or C5 positions can create steric hindrance that may either prevent binding or, alternatively, provide favorable van der Waals interactions if the binding pocket can accommodate them.

In the N-alkylation of pyrazoles, steric hindrance is a key factor in controlling regioselectivity. Bulky substituents at the C3 or C5 position tend to favor alkylation at the less hindered N1 position acs.org.

The interplay of these effects is critical for structure-activity relationships. For example, in a series of herbicidal 4-aminopyrazoles, it was found that the position of EWGs on an aryl ring attached to the pyrazole core was crucial for activity, with 2- and 4-substitutions being superior to 3-substitution mdpi.com.

| Substituent Position | Type of Substituent | Predicted Effect on C4-Amine Basicity | Predicted Effect on Ring Reactivity towards Electrophiles |

| C3 | Electron-Withdrawing (e.g., -CF₃) | Decrease | Decrease |

| C3 | Electron-Donating (e.g., -CH₃) | Increase | Increase |

| C5 | Electron-Withdrawing (e.g., -Br) | Decrease | Decrease |

| C5 | Electron-Donating (e.g., -OCH₃) | Increase | Increase |

Combinatorial Chemistry and Library Synthesis Approaches Based on the this compound Scaffold

The this compound scaffold is well-suited for the construction of combinatorial libraries due to its accessible and reactive amino group. Both solution-phase and solid-phase synthesis strategies can be employed to rapidly generate a large number of analogs for high-throughput screening.

Solution-Phase Parallel Synthesis: This approach involves reacting the core scaffold in a multi-well plate format with a diverse set of building blocks. For instance, the 4-amino group can be reacted with a library of carboxylic acids, sulfonyl chlorides, or aldehydes. This method was successfully used to create a library of over 2200 pyrazolo[1,5-a]pyrimidine derivatives starting from 5-aminopyrazoles nih.gov. The key advantage is the direct application of established reaction protocols, with purification often achieved through crystallization or automated chromatography.

Solid-Phase Synthesis: In this strategy, the pyrazole scaffold is attached to a solid support (resin), allowing for the use of excess reagents and simplified purification by simple washing. A potential synthetic route could involve:

Attaching a suitable pyrazole precursor to a resin (e.g., Rink amide resin) mdpi.com.

Performing the necessary chemical transformations to construct the this compound core on the solid support.

Derivatizing the C4-amino group with a library of building blocks.

Cleaving the final products from the resin. This "split-and-mix" approach allows for the generation of vast libraries of compounds mdpi.com.

DNA-Encoded Libraries (DEL): A modern approach involves using the this compound scaffold in a DEL synthesis. Each derivatization step would be followed by the enzymatic ligation of a unique DNA tag. This allows for the synthesis and screening of massive libraries (billions of compounds) in a single solution against a protein target of interest acs.org.

A hypothetical library synthesis could involve reacting the core scaffold with a set of diverse aldehydes and isocyanides in a Ugi multicomponent reaction, leading to a rapid increase in molecular complexity.

| Synthesis Approach | Key Advantage | Typical Building Blocks for C4-Amine |

| Solution-Phase Parallel Synthesis | Speed and established protocols | Carboxylic acids, sulfonyl chlorides, aldehydes |

| Solid-Phase Synthesis | Ease of purification, use of excess reagents | Acyl chlorides, isocyanates, activated heterocycles |

| DNA-Encoded Library Synthesis | Massive library size, affinity-based screening | DNA-compatible reagents |

Exploration of Positional Isomers and Stereoisomers Derived from this compound

Positional Isomers: The substitution pattern on the pyrazole ring is a critical determinant of its properties. The main positional isomers of the core scaffold are the 3-amino and 5-amino pyrazoles.

1-(Methoxymethyl)-1H-pyrazol-3-amine: This isomer would have different electronic properties due to the proximity of the amino group to both ring nitrogen atoms.

1-(Methoxymethyl)-1H-pyrazol-5-amine: This isomer is particularly prevalent in medicinal chemistry, especially in the development of kinase inhibitors mdpi.com. The synthesis of 5-aminopyrazoles is well-established.

N2-Substituted Isomer: During the initial N-alkylation of the 4-aminopyrazole precursor, the formation of the N2-(methoxymethyl) isomer is a possibility. The ratio of N1 to N2 isomers is influenced by the reaction conditions (solvent, base, temperature) and the steric and electronic nature of other substituents on the pyrazole ring beilstein-journals.org. Achieving high regioselectivity for the desired N1 isomer is a common challenge in pyrazole synthesis acs.orgorganic-chemistry.org.

Stereoisomers: The parent compound, this compound, is achiral. However, stereoisomers can be introduced through derivatization.

Introduction of Chiral Centers: If the C4-amino group is reacted with a chiral carboxylic acid or if a substituent introduced elsewhere on the scaffold contains a stereocenter, diastereomers will be formed.

Atropisomerism: If large, bulky substituents are introduced at the C3 and C5 positions, rotation around the single bonds connecting them to the pyrazole ring may be restricted, potentially leading to stable, separable atropisomers.

The biological activity of different isomers can vary significantly. Enantiomers or diastereomers often exhibit different potencies and selectivities for their biological targets, making stereocontrolled synthesis and chiral separation essential steps in the development of active pharmaceutical ingredients.

Advanced Applications and Utilization in Target Oriented Synthesis

Role of 1-(methoxymethyl)-1H-pyrazol-4-amine as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound as a versatile building block stems from the distinct reactivity of its functional groups. The 4-amino group is a key nucleophilic center, enabling a wide array of synthetic transformations. It can readily participate in reactions such as acylation, alkylation, arylation, and condensation to introduce diverse substituents and build molecular complexity. This amine functionality is crucial for forming amide bonds, which are central to the structure of many biologically active molecules and pharmaceutical agents. nih.gov

Furthermore, the pyrazole (B372694) core itself can be functionalized. The carbon atom at the 5-position is susceptible to lithiation and subsequent reaction with electrophiles, allowing for the introduction of additional functional groups. enamine.net The methoxymethyl (MOM) ether at the N1 position is a common protecting group in organic synthesis, valued for its stability under various reaction conditions and its straightforward removal when needed. This feature allows chemists to perform reactions at other parts of the molecule without affecting the pyrazole nitrogen, adding a layer of strategic control to multi-step syntheses.

The strategic placement of these functional groups makes this compound a valuable intermediate for constructing polysubstituted pyrazole systems, which are key components in medicinal chemistry and materials science. enamine.net Its application facilitates the creation of compound libraries for drug discovery and the development of novel molecular frameworks. beilstein-journals.org

Table 1: Key Reactive Sites and Potential Transformations

| Reactive Site | Type of Reaction | Potential Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| 4-Amino Group | Acylation / Amide Bond Formation | Acid chlorides, Carboxylic acids | N-(1-(methoxymethyl)-1H-pyrazol-4-yl)amides |

| Reductive Amination | Aldehydes, Ketones | N-alkyl/aryl-1-(methoxymethyl)-1H-pyrazol-4-amines | |

| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | N-aryl-1-(methoxymethyl)-1H-pyrazol-4-amines | |

| Diazotization | NaNO₂, HCl | Pyrazole-4-diazonium salt for Sandmeyer-type reactions | |

| 5-Position C-H | Lithiation / Electrophilic Quench | n-BuLi, then Electrophile (e.g., R-X, CO₂) | 5-substituted-1-(methoxymethyl)-1H-pyrazol-4-amine |

| N1-MOM Group | Deprotection | Acidic conditions (e.g., HCl) | 1H-pyrazol-4-amine derivatives |

Integration into the Synthesis of Bioactive Compounds and Heterocyclic Natural Products

The pyrazole scaffold is a well-established pharmacophore found in a multitude of bioactive compounds. scispace.comnih.gov Derivatives of pyrazol-4-amine are integral to the development of molecules with a broad spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govchemmethod.com The this compound building block is ideally suited for incorporation into these structures.

For instance, the 4-amino group can be acylated to form N-(1H-pyrazol-4-yl)carboxamides, a structural motif identified in potent kinase inhibitors. nih.gov Kinases like Interleukin-1 receptor-associated kinase 4 (IRAK4) are targets for treating inflammatory diseases, and modifying the core structure connected to the pyrazole-amide can lead to highly selective and permeable inhibitors. nih.gov Similarly, pyrazole derivatives have been investigated as inhibitors of amine oxidases and for their antifungal activity. nih.govnih.gov

While naturally occurring products containing the this compound core are not widely documented, the pyrazole ring itself is found in nature, such as in the amino acid 1-pyrazole-alanine isolated from watermelon seeds. researchgate.net Synthetic chemists utilize pyrazole building blocks to construct complex heterocyclic systems that mimic or are inspired by natural products, aiming to create novel therapeutic agents. eurjchem.com The versatility of this compound allows it to be a key intermediate in the synthesis of such fused heterocyclic systems, like pyrazolo[3,4-d]pyrimidines, which are analogs of purines and exhibit significant biological activities. mdpi.com

Table 2: Examples of Bioactive Compound Classes Derived from Pyrazole Scaffolds

| Bioactive Compound Class | Therapeutic Target/Activity | Role of Pyrazole-4-Amine Moiety | Representative Research Area |

|---|---|---|---|

| Kinase Inhibitors | IRAK4, Serine-threonine kinases | Forms essential N-(1H-pyrazol-4-yl)carboxamide core | Anti-inflammatory agents nih.gov |

| Amine Oxidase Inhibitors | Monoamine Oxidase (MAO) | Part of the core heterocyclic structure | Neurological disorder treatments nih.gov |

| Antimicrobial Agents | Bacterial and Fungal strains | Serves as a key pharmacophore | Development of new antibiotics and antifungals scispace.comnih.gov |

| Herbicidal Agents | Phytoene desaturase | Forms the core of phytotoxic molecules | Agrochemicals nih.gov |

| Anticancer Agents | Various cancer cell lines | Incorporated into fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines | Oncology nih.govmdpi.com |

Application in Ligand Design for Organometallic Catalysis and Coordination Chemistry

The pyrazole ring and its derivatives are exceptional ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms: a pyrrole-type NH donor (after deprotection of the MOM group) and a pyridine-type sp²-hybridized nitrogen acceptor. researchgate.netresearchgate.net This arrangement allows pyrazoles to coordinate with a wide variety of metal ions in several modes, including monodentate, bidentate, and bridging fashions. researchgate.net

This compound can be elaborated into sophisticated chelating ligands. The 4-amino group can be functionalized to introduce additional donor atoms (N, O, S), creating multidentate ligands capable of forming stable complexes with transition metals. For example, Schiff base condensation of the amino group with aldehydes can yield ligands that coordinate with metals like copper, zinc, or palladium. These resulting metal complexes have applications in catalysis, materials science, and as potential therapeutic agents themselves. nih.gov

The coordination complexes derived from pyrazole-based ligands are studied for their structural diversity, magnetic properties, and catalytic activity. researchgate.net The electronic properties of the pyrazole ring can be tuned by substituents, which in turn influences the properties of the resulting metal complex. The use of building blocks like this compound provides a platform for systematically modifying ligand structure to optimize the performance of organometallic catalysts or the properties of coordination compounds. nih.gov

Contribution to the Development of Functional Materials and Advanced Polymer Architectures

The rigid, aromatic structure of the pyrazole ring makes it an attractive component for functional organic materials. Pyrazole derivatives have been investigated for their applications in electroluminescent materials and fluorescent dyes. researchgate.net The ability to functionalize the this compound core allows for the synthesis of molecules with tailored electronic and photophysical properties.

In polymer science, this compound can serve as a functional monomer. The 4-amino group can be used to incorporate the pyrazole unit into polymer backbones through polycondensation or polyamide formation. The resulting polymers would feature heterocyclic rings regularly spaced along the chain, which could impart specific properties such as thermal stability, metal-binding capability, or unique photophysical characteristics.

Furthermore, the pyrazole units within a polymer can act as coordination sites for metal ions. This can be used to create cross-linked polymer networks or metallopolymers, which are advanced materials with potential applications in catalysis, sensing, and separation technologies. The synthesis of such advanced polymer architectures relies on the availability of well-defined functional monomers like this compound.

Utilization in Probe Development for Chemical Biology and Biochemical Investigations

Chemical probes are small molecules used to study and manipulate biological systems. chemicalprobes.org The development of effective probes requires a molecular scaffold that can be easily modified to include a reporter group (e.g., a fluorophore), a reactive group for covalent labeling, and a binding element for a specific biological target.

This compound is a suitable scaffold for creating such probes. The 4-amino group serves as a convenient attachment point for linking the pyrazole core to other molecular fragments. For example, a fluorescent dye could be attached via an amide linkage to track the molecule's localization within a cell. Alternatively, a photo-activatable cross-linking group could be installed to identify protein binding partners.

Given that many bioactive molecules, such as kinase inhibitors, are based on the pyrazole framework, derivatives of this compound could be developed into activity-based probes or imaging agents. nih.gov These tools are invaluable for studying enzyme function in native biological contexts, validating drug targets, and understanding the mechanisms of disease.

Computational and Theoretical Investigations of 1 Methoxymethyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(methoxymethyl)-1H-pyrazol-4-amine, methods like Density Functional Theory (DFT) would be employed to optimize its molecular geometry and calculate its electronic structure. These calculations would yield crucial information about the distribution of electrons within the molecule, highlighting regions of high and low electron density.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Conceptual Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's electrophilic nature. |

These calculations would provide a foundational understanding of the electronic characteristics and potential reactivity of this compound.

Prediction of Spectroscopic Signatures and Conformational Analysis via Computational Methods

Computational methods can predict various spectroscopic properties, which are invaluable for experimental characterization. For this compound, theoretical calculations could generate predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

Conformational analysis is another critical area of computational investigation. The methoxymethyl group introduces rotational flexibility. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.

Reaction Mechanism Elucidation and Transition State Characterization for Transformations of this compound

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. For transformations involving this compound, quantum chemical calculations could be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states.

By calculating the energies of these species, the activation energy for the reaction can be determined, providing insight into the reaction kinetics. This level of detail is often difficult to obtain through experimental methods alone and is essential for understanding and optimizing chemical reactions.

Molecular Docking and Dynamics Simulations for Potential Receptor Interactions (Conceptual Frameworks)

Given that pyrazole (B372694) derivatives are often investigated for their potential as therapeutic agents, understanding how this compound might interact with biological targets is of great interest. researchgate.netnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.netnih.gov This can help to identify potential binding sites and modes of interaction.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted complex over time. rsc.orgnih.gov MD simulations provide a dynamic view of the interactions between the ligand and the receptor, taking into account the flexibility of both molecules. rsc.orgnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov

In Silico Screening and Virtual Library Design Based on the this compound Scaffold

The this compound structure can serve as a scaffold for the design of new molecules with desired properties. In silico screening involves computationally evaluating large libraries of virtual compounds to identify those with the highest predicted activity.

Based on the understanding gained from the computational studies described above, a virtual library of derivatives of this compound could be designed. These derivatives could then be screened in silico against a specific biological target. This approach allows for the rapid and cost-effective identification of promising lead compounds for further experimental investigation, accelerating the drug discovery process. drugdesign.orgnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Methoxymethyl 1h Pyrazol 4 Amine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a unique molecular formula from the measured mass-to-charge ratio (m/z). thermofisher.com For 1-(methoxymethyl)-1H-pyrazol-4-amine (C₅H₉N₃O), HRMS can differentiate its molecular formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

The process involves ionizing the sample, commonly using techniques like Electrospray Ionization (ESI), and analyzing the ions in a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. The resulting data provides an exact mass of the protonated molecule [M+H]⁺, which can be compared against the theoretical mass calculated from its elemental formula. dergipark.org.tr This technique is crucial for confirming the identity of newly synthesized pyrazole (B372694) derivatives and for characterizing unknown metabolites or degradation products. mdpi.comnih.gov

Table 1: Representative HRMS Data for a Substituted Pyrazole Derivative This table illustrates the principle of accurate mass measurement for confirming elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₉N₃O |

| Ion Type | [M+H]⁺ |

| Theoretical Mass (Calculated) | 128.0818 |

| Experimentally Determined Mass (Found) | 128.0821 |

This level of accuracy provides high confidence in the assigned elemental composition, a critical first step in structural elucidation. ijprajournal.com

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, multi-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle of substituted pyrazoles. omicsonline.org

For this compound, ¹H NMR would show distinct signals for the pyrazole ring protons, the methoxymethyl group protons (CH₂ and CH₃), and the amine (NH₂) protons. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom. nih.govtandfonline.com However, to definitively assign these signals and establish connectivity, 2D NMR techniques are employed. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity within the methoxymethyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon resonances. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). For this compound, HMBC is crucial for establishing the key connection between the methoxymethyl group's CH₂ protons and the N1 nitrogen of the pyrazole ring, and for confirming the position of the amine group at C4. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can provide valuable information about the molecule's conformation and the spatial proximity of different functional groups. nih.gov

By combining the information from these experiments, a complete and unambiguous structural assignment can be achieved. nepjol.inforesearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Values are estimated based on typical shifts for substituted pyrazoles and may vary depending on solvent and other conditions. nih.govcdnsciencepub.comresearchgate.net

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole H-3 | ~7.5 | - |

| Pyrazole H-5 | ~7.4 | - |

| Pyrazole C-3 | - | ~135 |

| Pyrazole C-4 | - | ~118 |

| Pyrazole C-5 | - | ~128 |

| -NH₂ | ~3.5 (broad) | - |

| -CH₂- (methoxymethyl) | ~5.3 | ~78 |

X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. mdpi.com This technique yields a three-dimensional model of the molecule in the solid state, providing accurate data on bond lengths, bond angles, and torsional angles. For pyrazole derivatives, it can unambiguously confirm the substitution pattern on the ring. mdpi.comsci-hub.st

Table 3: Representative Crystallographic Data for a Substituted Pyrazole This table presents typical parameters obtained from an X-ray crystal structure analysis of a pyrazole derivative. mdpi.com

| Parameter | Description | Typical Value |

|---|---|---|

| Crystal System | The geometry of the unit cell | Monoclinic |

| Space Group | The symmetry elements of the crystal | P2₁/c |

| Bond Length (N1-N2) | The distance between the two nitrogen atoms in the pyrazole ring | ~1.35 Å |

| Bond Angle (C5-N1-N2) | The angle within the pyrazole ring | ~112° |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light (FTIR) or a laser (Raman), it absorbs energy at frequencies corresponding to its vibrational modes.

For this compound, FTIR and Raman spectra would display characteristic bands confirming the presence of key functional groups. tandfonline.com For instance, the N-H stretching vibrations of the primary amine would appear as distinct bands in the FTIR spectrum. The C-N, C-O, and C-H bonds, as well as the vibrations of the pyrazole ring itself (C=C and C=N stretching), will also produce a unique fingerprint. rsc.orgderpharmachemica.com While FTIR is particularly sensitive to polar bonds (like N-H and C-O), Raman spectroscopy is often more effective for non-polar bonds and symmetric vibrations, such as the C=C bonds within the aromatic ring. sapub.org This complementarity makes the use of both techniques highly beneficial for a comprehensive analysis.

Table 4: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on data for similar compounds. bohrium.comnih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | FTIR |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | FTIR/Raman |

| Pyrazole Ring | C=N, C=C Stretch | 1450 - 1600 | FTIR/Raman |

| Methoxymethyl | C-O Stretch | 1050 - 1150 | FTIR |

Advanced Chromatographic Techniques (e.g., HPLC-MS/MS, GC-MS/MS) for Purity Profiling and Impurity Analysis

Ensuring the purity of a chemical compound is critical, and advanced chromatographic techniques are the cornerstone of this process. lcms.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that can resolve the target compound from starting materials, by-products, and degradation products. ijprajournal.com When coupled with tandem mass spectrometry (MS/MS), these methods provide unparalleled sensitivity and specificity for impurity profiling. researchgate.netbiomedres.us

For a polar compound like this compound, HPLC, particularly Reverse-Phase HPLC, coupled with a mass spectrometer (LC-MS) is the method of choice. The sample is separated on a chromatographic column, and the eluting components are ionized and analyzed by the mass spectrometer. This allows for the detection and quantification of impurities even at trace levels (e.g., <0.1%). biomedres.us GC-MS may be suitable for more volatile or thermally stable derivatives or impurities.

The MS/MS capability is particularly powerful. A specific ion corresponding to a potential impurity is selected (MS1), fragmented, and the resulting fragment ions are analyzed (MS2). This fragmentation pattern provides structural information that can be used to identify the impurity, often without the need to synthesize an authentic reference standard. This approach is essential for meeting the stringent purity requirements of regulatory bodies. thermofisher.com

Table 5: Hypothetical Impurity Profile using HPLC-MS/MS

| Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity | Relative Abundance (%) |

|---|---|---|---|

| 2.5 | 114.07 | 1H-Pyrazol-4-amine (starting material) | 0.08 |

| 4.1 | 128.08 | This compound (API) | 99.85 |

| 5.8 | 142.10 | Over-alkylated by-product | 0.05 |

Future Research Directions and Emerging Trends for 1 Methoxymethyl 1h Pyrazol 4 Amine Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of pyrazole (B372694) derivatives is no exception. nih.gov Traditional methods for synthesizing pyrazoles often involve harsh reaction conditions, the use of hazardous organic solvents, and the generation of significant chemical waste. researchgate.neteurekaselect.com Consequently, a major thrust of future research will be the development of sustainable and environmentally benign protocols for the synthesis of 1-(methoxymethyl)-1H-pyrazol-4-amine.

Key areas of focus in this domain include:

Aqueous Synthesis: The use of water as a solvent is a cornerstone of green chemistry. thieme-connect.com Research into aqueous-based synthetic routes for pyrazoles is gaining traction, offering an environmentally friendly and cost-effective alternative to traditional organic solvents. thieme-connect.comthieme-connect.com

Recyclable Catalysts: The development and utilization of heterogeneous and recyclable catalysts, such as Amberlyst-70 and nano-ZnO, are crucial for minimizing waste and improving the economic viability of pyrazole synthesis. mdpi.com

Energy-Efficient Methods: Techniques such as microwave irradiation and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption. researchgate.netbenthamdirect.com

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly efficient and atom-economical, providing a direct route to complex pyrazole derivatives from simple starting materials. researchgate.netmdpi.com

Table 1: Comparison of Green Synthetic Methods for Pyrazole Derivatives

| Method | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| Aqueous Synthesis | Utilizes water as the reaction medium. | Environmentally benign, cost-effective, readily available. | thieme-connect.com |

| Recyclable Catalysts | Employs catalysts like Amberlyst-70 and nano-ZnO that can be recovered and reused. | Reduces waste, improves cost-efficiency. | mdpi.com |

| Microwave/Ultrasound | Uses alternative energy sources to drive reactions. | Shorter reaction times, lower energy consumption. | researchgate.netbenthamdirect.com |

| Multicomponent Reactions | Combines three or more reactants in a single step to form the final product. | High atom economy, operational simplicity, reduced waste. | researchgate.netmdpi.com |

Exploration of Asymmetric Synthesis and Chiral Induction in Pyrazole Chemistry

The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry and materials science. For pyrazole derivatives, the development of asymmetric synthetic methods is a rapidly growing field of research. rsc.orgrsc.org Future investigations into the chemistry of this compound will likely involve the exploration of asymmetric synthesis to produce chiral derivatives with specific stereochemistry.

Emerging trends in this area include:

Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations has emerged as a powerful tool in asymmetric synthesis. acs.org

Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes with chiral ligands are being employed to catalyze a variety of enantioselective reactions for the synthesis of chiral pyrazoles. rsc.org

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary into a molecule can effectively control the stereochemical outcome of a reaction. rsc.orgnih.govwikipedia.org This strategy has been successfully applied to the synthesis of chiral pyrazole derivatives. rsc.orgnih.gov

Table 2: Approaches to Asymmetric Synthesis of Pyrazole Derivatives

| Approach | Description | Example | Reference(s) |

|---|---|---|---|

| Organocatalysis | Use of chiral organic molecules to catalyze enantioselective reactions. | Chiral squaramide-catalyzed enantioselective Michael addition of pyrazolin-5-ones. | rsc.org |

| Metal Catalysis | Employment of transition metal complexes with chiral ligands. | Asymmetric synthesis of pyrazoles using metal-catalysts. | rsc.org |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective reactions. | Use of tert-butanesulfinamide as a chiral auxiliary for the stereoselective synthesis of pyrazole derivatives. | rsc.orgnih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The integration of flow chemistry and automated synthesis platforms is revolutionizing the way chemical research is conducted. researchgate.netresearchgate.net These technologies offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to rapidly generate large libraries of compounds for high-throughput screening. mdpi.comgalchimia.comnih.gov For this compound, the adoption of these platforms will be crucial for accelerating the discovery of new derivatives with desirable properties.

Key benefits and future directions include:

Enhanced Safety and Control: Flow chemistry allows for precise control over reaction parameters and minimizes the handling of hazardous reagents. mdpi.com

Scalability and Efficiency: Continuous flow processes can be easily scaled up for the production of larger quantities of material, with significantly reduced reaction times compared to batch methods. mdpi.comgalchimia.com

Automated Library Synthesis: Automated platforms enable the rapid and efficient synthesis of diverse compound libraries, which is essential for drug discovery and materials science research. whiterose.ac.uk

Table 3: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis

| Parameter | Batch Chemistry | Flow Chemistry | Reference(s) |

|---|---|---|---|

| Reaction Time | Often long (hours to days). | Significantly reduced (minutes to hours). | mdpi.com |

| Safety | Higher risk due to larger reaction volumes and potential for thermal runaways. | Enhanced safety due to small reaction volumes and better heat transfer. | mdpi.com |

| Scalability | Can be challenging and may require re-optimization of reaction conditions. | Readily scalable by extending the operation time. | galchimia.com |

| Process Control | Less precise control over temperature, pressure, and mixing. | Precise control over all reaction parameters. | galchimia.com |

Applications in Supramolecular Chemistry and Self-Assembly Processes

The ability of molecules to self-assemble into well-defined, higher-order structures is the foundation of supramolecular chemistry. Pyrazole derivatives are known to participate in self-assembly processes through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov Future research on this compound could explore its potential as a building block for the construction of novel supramolecular architectures with unique functions.

Areas for future exploration include:

Hydrogen-Bonded Networks: The N-H and N atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, leading to the formation of predictable supramolecular motifs like dimers, trimers, and catemers. nih.gov